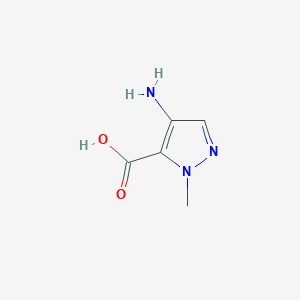

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Beschreibung

BenchChem offers high-quality 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLOGBKLHVLMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343193 |

Source

|

| Record name | 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790164-97-5 |

Source

|

| Record name | 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790164-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a notable scarcity of published experimental data for this specific molecule, this document synthesizes available information for structurally related compounds and provides robust, field-proven methodologies for the experimental determination of its key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, chemical synthesis, and the development of structure-activity relationships (SAR). We will delve into the predicted properties of this molecule, detail the standardized protocols for their empirical validation, and discuss the causal relationships between its structure and functional characteristics.

Introduction and Chemical Identity

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in a multitude of pharmacologically active agents. The unique arrangement of its functional groups—an aromatic amine, a carboxylic acid, and a methylated pyrazole ring—suggests a molecule with complex acid-base behavior and the potential for diverse intermolecular interactions. These characteristics are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of its physicochemical properties essential for any drug development campaign.

While this molecule is a valuable building block, a comprehensive search of scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data. This guide aims to bridge that gap by providing well-founded predictions and the detailed experimental protocols necessary to obtain empirical data.

Chemical Structure:

Molecular Formula: C₅H₇N₃O₂

Molecular Weight: 141.13 g/mol

For its hydrochloride salt, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride, the molecular formula is C₅H₇N₃O₂ · HCl, with a molecular weight of 177.59 g/mol [1].

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the physicochemical properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid based on the known behavior of its constituent functional groups and data from analogous structures, such as its methyl ester and other pyrazole derivatives[2]. The following table summarizes these predicted values. It is imperative that these predictions are validated experimentally.

| Property | Predicted Value | Rationale & Commentary |

| Melting Point (°C) | > 200 (with decomposition) | Carboxylic acids with amino and heterocyclic functionalities often exhibit strong intermolecular hydrogen bonding, leading to high melting points. Similar pyrazole carboxylic acids have melting points in this range[3]. Decomposition upon melting is common for such structures. |

| Boiling Point (°C) | Not applicable | The compound is expected to decompose at high temperatures before boiling. |

| pKa₁ (Carboxylic Acid) | 3.5 - 4.5 | The electron-withdrawing nature of the pyrazole ring is expected to make the carboxylic acid slightly more acidic than a typical aliphatic carboxylic acid (pKa ~4-5)[4]. |

| pKa₂ (Amino Group) | 2.5 - 3.5 | The amino group is directly attached to the electron-deficient pyrazole ring, which significantly reduces its basicity compared to aliphatic amines (pKa ~9-11) and even aniline (pKa ~4.6) due to delocalization of the nitrogen lone pair into the aromatic system[1][5]. |

| logP (Octanol/Water) | -0.5 to 0.5 | The presence of both a hydrogen-bond-donating amino group and a polar carboxylic acid group suggests low lipophilicity. The computed XLogP3 for the methyl ester is 0.3, suggesting the free acid will be more hydrophilic[2]. |

| Aqueous Solubility | Moderately soluble | The amphoteric nature of the molecule, with both acidic and basic groups, suggests that its solubility will be highly pH-dependent. Solubility is expected to be lowest near its isoelectric point and higher at acidic and basic pH values. |

Ionization States and pH-Dependent Behavior

The presence of both an acidic carboxylic acid group and a weakly basic amino group makes 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid an amphoteric molecule. Its net charge and, consequently, its properties like solubility and lipophilicity (logD), are highly dependent on the pH of the surrounding medium. The following diagram illustrates the principal ionization states of the molecule.

Caption: Predicted ionization states of the molecule as a function of pH.

Methodologies for Experimental Determination

To move from prediction to empirical fact, rigorous experimental protocols are required. The following sections detail standardized, widely accepted methods for determining the key physicochemical properties of novel chemical entities.

Melting Point Determination via Capillary Method

Principle: This method relies on visually observing the temperature range over which a small, packed sample of the solid in a capillary tube transitions to a liquid state when heated at a controlled rate[6]. A sharp melting range (typically < 1°C) is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Detailed Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder the sample using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder down into a dense column of 2-3 mm in height[7][8].

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the block rapidly to about 20°C below the expected melting point[8]. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer[6][7].

-

Observation and Recording: Record two temperatures:

-

T₁ (Onset): The temperature at which the first droplet of liquid is observed.

-

T₂ (Clear Point): The temperature at which the last solid particle melts, and the sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, at least two concordant measurements should be made.

Aqueous Solubility Determination (OECD 105 Flask Method)

Principle: The "flask method" is a standard procedure for determining the water solubility of substances with a solubility greater than 10⁻² g/L. It involves creating a saturated solution of the compound in water at a constant temperature and then measuring the concentration of the solute in that solution[9][10].

Detailed Protocol:

-

Equilibration: Add an excess amount of the solid compound to a flask containing high-purity water (e.g., Milli-Q). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Incubation: Seal the flask and agitate it in a constant temperature water bath, typically set at 20 ± 0.5 °C or 25 ± 0.5 °C, for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is common[9].

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial that the temperature is maintained during this step.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear aqueous phase) using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended solid particles.

-

Quantification: Analyze the concentration of the compound in the filtered sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Dilute the sample if necessary to fall within the linear range of the calibration curve.

-

Calculate the concentration in the original sample.

-

-

Reporting: The aqueous solubility is reported in units of g/L or mol/L at the specified temperature. The experiment should be performed in triplicate.

pKa Determination by Potentiometric Titration

Principle: This is a highly accurate method for determining the acid dissociation constant(s) of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution with a calibrated pH electrode. The pKa is the pH at which the acidic and conjugate basic forms of a functional group are present in equal concentrations, which corresponds to the midpoint of the buffer region on the titration curve[11][12].

Detailed Protocol:

-

Apparatus Setup: Use a calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a precision burette.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM)[11]. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be for that specific solvent system[13].

-

Titration:

-

To determine the carboxylic acid pKa (pKa₁), titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

-

To determine the amino group pKa (pKa₂), first, acidify the solution with a known excess of strong acid (e.g., 0.1 M HCl) to fully protonate the amine, then back-titrate with the standardized strong base.

-

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant. Collect data points frequently, especially in the regions where the pH is changing rapidly (near the equivalence points).

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the half-equivalence point—the volume of titrant that is half the volume required to reach the equivalence point (the steepest part of the curve). At this half-equivalence point, pH = pKa[11][14].

-

Reporting: Report the pKa values at the specified temperature and ionic strength.

LogP Determination by Shake-Flask Method

Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. The "shake-flask" method is the gold standard for its determination. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases until equilibrium is reached, and then measuring the compound's concentration in each phase[15][16][17].

Detailed Protocol:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 or 2:1 volume ratio).

-

Equilibration: Shake the mixture gently for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases. Vigorous shaking that could cause emulsification should be avoided.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully sample each phase and measure the concentration of the compound (C_octanol and C_water) using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient, P, is calculated as P = C_octanol / C_water. The logP is the base-10 logarithm of P.

-

Reporting: The logP value should be reported along with the temperature of the experiment. The determination should be repeated at several initial solute concentrations to ensure the value is independent of concentration.

Conclusion and Future Work

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a molecule with significant potential as a building block in drug discovery. This guide has established its fundamental chemical identity and provided a robust set of predicted physicochemical properties based on sound chemical principles. More importantly, it has outlined detailed, industry-standard protocols for the empirical determination of these properties.

The immediate future work for any research program involving this compound should be the execution of these experimental protocols. Obtaining accurate, empirical data for melting point, solubility, pKa, and logP will provide a solid foundation for understanding its behavior in biological systems and will be invaluable for guiding the synthesis of analogs in lead optimization efforts. These validated data points are the cornerstone of building reliable quantitative structure-activity relationship (QSAR) models and ultimately, for designing safer and more effective medicines.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

-

Chemcd. 4-amino-1-methyl-1h-pyrazole-5-carboxylic acid hydrochloride. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

ResearchGate. (PDF) Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]

-

Protocols.io. LogP / LogD shake-flask method. (2024-09-23). [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

-

Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

ResearchGate. Software for the prediction of physicochemical properties | Download Table. [Link]

-

eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Scymaris. Water Solubility. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

PMC - NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023-02-23). [Link]

-

Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. (2020-08-26). [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006-03-23). [Link]

-

University of Calgary. Melting point determination. [Link]

-

Chemaxon. LogP and logD calculations. [Link]

-

Scribd. Melting Point Determination Techniques | PDF. [Link]

-

University of California, Los Angeles. Approximate pKa chart of the functional groups: values to know. [Link]

-

University of Illinois Chicago. Amines. [Link]

-

PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

-

PMC - NIH. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

-

PSEforSPEED. Chemical Properties on Demand - Introducing. [Link]

-

PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025-08-28). [Link]

-

Cambridge MedChem Consulting. Calculating Physiochemical Properties. (2019-12-15). [Link]

-

Chemicalize. Chemicalize - Instant Cheminformatics Solutions. [Link]

-

PubChem. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

-

ACS Publications. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025-03-13). [Link]

-

PubChem. Pyrazole-4-carboxylic acid. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. LogP / LogD shake-flask method [protocols.io]

Topic: "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" as a Strategic Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "biologically privileged" scaffold.[1] Its prevalence in a multitude of approved drugs and clinical candidates is a testament to its favorable physicochemical properties, metabolic stability, and versatile ability to form key interactions with biological targets.[2][3] Within this important class of heterocycles, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid has emerged as a particularly powerful and efficient building block.

This molecule is not merely a starting material; it is a strategic platform for molecular design. It possesses two orthogonally reactive functional groups—a nucleophilic amine at the C4 position and an electrophilic carboxylic acid at the C5 position. This distinct arrangement allows for selective, sequential, and predictable functionalization, enabling the rapid and systematic construction of diverse chemical libraries for structure-activity relationship (SAR) studies. Aminopyrazoles are recognized as advantageous frameworks for developing ligands for various enzymes and receptors, including kinases.[2][3][4]

This guide provides a comprehensive technical overview of this building block. We will move beyond simple reaction schemes to explain the causality behind experimental choices, offer field-proven protocols, and illustrate its application in a drug discovery context, providing researchers with the practical insights needed to effectively leverage this versatile scaffold.

Physicochemical Profile and Handling

A foundational understanding of a building block's properties is paramount for successful and reproducible experimentation.

| Property | Value |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in hot water and alcohols; soluble in aqueous base. |

| Melting Point | Typically >200 °C (with decomposition) |

Expert Handling & Storage Insights: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is an amphoteric molecule, possessing both a basic amine and an acidic carboxylic acid. This property influences its solubility and reactivity.

-

Storage: The compound is generally stable under standard laboratory conditions. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry environment, preferably refrigerated and protected from light.

-

Weighing and Dispensing: As a fine powder, appropriate personal protective equipment (PPE), including a dust mask or respirator, should be used to avoid inhalation.

-

Solubilization: For reactions, it is often dissolved in polar aprotic solvents like DMF or DMSO. For aqueous reactions or purification, it can be readily dissolved in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) through the formation of its carboxylate salt. Subsequent acidification will cause the neutral molecule to precipitate, a common and effective purification technique.

Core Scaffold Synthesis: A Reliable and Scalable Route

The most established and efficient synthesis of the title compound proceeds via a two-step sequence starting from readily available commercial materials: a cyclocondensation reaction to form the pyrazole core, followed by saponification of the resulting ester.

Overall Synthetic Workflow

Caption: Two-step synthesis of the target building block.

Protocol 1: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This protocol details the crucial cyclocondensation reaction that forms the core heterocyclic structure.[5]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (approx. 3-5 mL per gram).

-

Hydrazine Addition: At room temperature, add methylhydrazine (1.05-1.1 eq) dropwise to the stirred solution. Causality: A slight excess of methylhydrazine ensures complete consumption of the limiting electrophile. The addition is performed at room temperature to control the initial exothermic reaction before heating.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor reaction completion using TLC or LC-MS. Causality: Thermal energy is required to drive the intramolecular cyclization and subsequent aromatization to the stable pyrazole ring system.

-

Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a crystalline solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. Dry the product under high vacuum. The resulting ethyl ester is typically of sufficient purity for the next step.

Protocol 2: Saponification to the Carboxylic Acid

This step hydrolyzes the ester to the final carboxylic acid product.

-

Reaction Setup: Suspend the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Add an aqueous solution of sodium hydroxide (2.0-2.5 eq). Causality: A water/ethanol co-solvent system is used to ensure solubility for both the organic ester and the inorganic base. A stoichiometric excess of NaOH is required to drive the hydrolysis equilibrium to completion.

-

Hydrolysis: Heat the mixture to 60-80 °C and stir for 2-4 hours, or until LC-MS analysis confirms the complete disappearance of the starting material.

-

Solvent Removal & Extraction: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with an organic solvent (e.g., ethyl acetate or DCM) to remove any non-polar, non-acidic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (or 6N HCl) dropwise until the pH reaches ~3-4. A thick white or off-white precipitate will form. Causality: The product exists as the water-soluble sodium carboxylate salt in the basic solution. Acidification protonates the carboxylate, yielding the neutral carboxylic acid which is poorly soluble in water, causing it to precipitate.

-

Final Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (NaCl). Dry the final product under high vacuum at 40-50 °C.

Orthogonal Reactivity and Functionalization Strategies

The synthetic power of this building block lies in the differential reactivity of its two functional groups, which can be addressed selectively under distinct reaction conditions.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | 790164-97-5 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

The Alchemist's Guide to the Pyrazole Nucleus: A Technical Guide to Synthesis, Discovery, and Application

Abstract: The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and presence in numerous blockbuster drugs underscore its importance for researchers in drug discovery and development. This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole compounds, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that drive modern synthetic chemistry. We will dissect classical and contemporary synthetic routes, offer detailed, field-tested protocols, and illustrate the logical workflow from initial synthesis to the generation of structure-activity relationship (SAR) data, thereby empowering researchers to navigate this critical area of chemical science with expertise and confidence.

Introduction: The Enduring Legacy of the Pyrazole Core

First described by Ludwig Knorr in 1883, the pyrazole moiety has become a cornerstone of heterocyclic chemistry and a highly sought-after pharmacophore.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional diversification have cemented its role in modern drug design.[2] Pyrazole derivatives exhibit an astonishingly broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] This is exemplified by the commercial success of drugs like Celecoxib (a selective COX-2 inhibitor), Rimonabant (an anti-obesity agent), and various other compounds that have reached clinical trials, highlighting the therapeutic and economic significance of this heterocyclic system.[4]

The sustained interest in pyrazoles has fueled the development of a vast arsenal of synthetic methodologies. These range from venerable name reactions to cutting-edge catalytic and multi-component strategies that offer enhanced efficiency, regioselectivity, and access to novel chemical space.[1] This guide aims to provide a comprehensive overview of these methods, not as a simple catalog, but as a strategic toolkit for the practicing chemist.

Part I: Strategic Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a foundational task in organic synthesis. The choice of synthetic route is dictated by factors such as the desired substitution pattern, the availability of starting materials, scalability, and the need for regiochemical control. This section will detail several key synthetic strategies, providing both mechanistic insights and practical, step-by-step protocols.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis is the most traditional and widely employed method for constructing the pyrazole ring. It involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[1][4] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Causality Behind Experimental Choices: The use of an acid catalyst (e.g., glacial acetic acid) is crucial for protonating one of the carbonyl groups, thereby activating it for nucleophilic attack by the hydrazine. The choice of solvent, often a protic one like an alcohol, facilitates proton transfer steps. Heating is generally required to overcome the activation energy for the cyclization and dehydration steps. When using unsymmetrical 1,3-dicarbonyls, regioselectivity can be a challenge, as the initial condensation can occur at either carbonyl group.[5]

This protocol describes the synthesis of Edaravone, a neuroprotective drug, via a Knorr condensation.

-

Reactant Addition: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, carefully add ethyl acetoacetate (12.5 mmol, 1.63 mL) followed by the slow addition of phenylhydrazine (12.5 mmol, 1.25 mL) in a fume hood. Note: The initial reaction is exothermic.

-

Reaction Setup: Assemble a reflux condenser on the flask.

-

Heating: Heat the reaction mixture in a heating mantle or oil bath to 135–145 °C for 60 minutes. The mixture will become a heavy syrup.

-

Isolation and Crystallization: Transfer the hot syrup to a beaker and cool it in an ice-water bath. Add 2 mL of diethyl ether and stir vigorously with a glass rod to induce crystallization. Continue adding diethyl ether in 2 mL portions (total of ~8 mL) until precipitation is complete.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

1,3-Dipolar Cycloaddition: A Modern Approach to Regiocontrol

The 1,3-dipolar cycloaddition reaction offers a powerful and often highly regioselective alternative for pyrazole synthesis. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or alkene dipolarophile.[2] The nitrile imines are often generated in situ from hydrazonoyl halides in the presence of a base.

Causality Behind Experimental Choices: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. The choice of base for generating the nitrile imine is critical; a non-nucleophilic base like triethylamine is often used to avoid side reactions. The solvent choice depends on the solubility of the reactants and the reaction temperature required.

This protocol provides a general procedure for the synthesis of a polysubstituted pyrazole via a 1,3-dipolar cycloaddition.

-

Reaction Setup: In a dry round-bottomed flask, dissolve the benzaldehyde hydrazone (6.0 mmol) and freshly distilled acetylacetone (12.0 mmol) in 20 mL of ethanol.

-

Generation of Nitrile Imine: Add Chloramine-T (8.0 mmol) to the mixture.

-

Reaction Conditions: Warm the reaction mixture on a water bath for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Extract the residue with diethyl ether (25 mL).

-

Purification: Wash the ethereal layer successively with water (2 x 20 mL), 1N NaOH (10 mL), and brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product, which can then be purified by column chromatography on silica gel (eluent: benzene:ethyl acetate 8:1) to afford the pure pyrazole.

Multi-Component Reactions (MCRs): The Drive for Efficiency

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient strategy for generating molecular diversity.[6][7] Several MCRs have been developed for the synthesis of complex pyrazoles, often proceeding with high atom economy and operational simplicity.[8]

Causality Behind Experimental Choices: The success of an MCR relies on the careful orchestration of sequential or concurrent reaction steps. The choice of catalyst is often critical in directing the reaction pathway and ensuring high yields. Solvent-free conditions or the use of green solvents are increasingly being employed to enhance the environmental friendliness of these reactions.[9]

This protocol details a three-component, solvent-free synthesis of a 4-arylidenepyrazolone derivative under microwave irradiation.

-

Reactant Mixing: In a 50 mL one-neck flask suitable for microwave synthesis, add ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxybenzaldehyde (0.3 mmol).

-

Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

-

Work-up and Purification: After cooling, triturate the resulting solid with ethyl acetate and collect the product by suction filtration. This typically affords the product in high purity and yield (e.g., 83%).[10]

Comparison of Synthetic Strategies

| Strategy | Key Precursors | Advantages | Disadvantages | Typical Yields |

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Readily available starting materials, simple procedure | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls | Good to Excellent (50-95%)[1][11] |

| 1,3-Dipolar Cycloaddition | Hydrazonoyl Halide, Alkyne/Alkene | High regioselectivity, access to diverse substitution patterns | In situ generation of reactive intermediates can be sensitive | Moderate to Good (50-90%)[12] |

| Multi-Component Reaction | Aldehyde, β-Ketoester, Hydrazine, etc. | High atom economy, operational simplicity, rapid library synthesis | Reaction optimization can be complex | Good to Excellent (51-98%)[10] |

| Microwave-Assisted Synthesis | Various | Drastically reduced reaction times, often higher yields, improved purity | Requires specialized equipment | Excellent (79-92% improvement in some cases)[8][13] |

Part II: From Synthesis to Discovery - A Validated Workflow

The synthesis of a novel pyrazole is merely the first step in the drug discovery process. A robust workflow is required to purify, characterize, and evaluate the biological activity of the newly created compound. This section outlines a self-validating system for moving from the reaction flask to actionable biological data.

Caption: A typical workflow in pyrazole-based drug discovery.

Purification and Structural Elucidation

Trustworthiness through Rigorous Analysis: The biological activity of a compound is meaningless without unambiguous confirmation of its structure and purity.

-

Purification: Following synthesis, crude products must be purified to remove unreacted starting materials, reagents, and byproducts. Common techniques include:

-

Recrystallization: Ideal for crystalline solids. The choice of solvent is critical to ensure the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

-

Column Chromatography: A versatile technique for separating mixtures based on differential adsorption to a stationary phase (e.g., silica gel).

-

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of signals provide a detailed picture of the pyrazole's substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition and confirming the molecular formula.

-

Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of a compound, typically aiming for >95% for biological screening.

-

Case Study: The Synthesis of Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a prime example of a successful pyrazole-containing drug.[3] Its synthesis is a practical illustration of the principles discussed. The core reaction involves the condensation of a trifluoromethyl-substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[14]

Caption: Retrosynthetic analysis of Celecoxib synthesis.

The reported synthesis involves the reaction of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[14] This approach highlights the industrial-scale application of the fundamental pyrazole-forming condensation reaction. The development of Celecoxib analogs continues to be an active area of research, with modifications to the core structure aimed at improving efficacy, selectivity, and pharmacokinetic properties.[15][16]

Structure-Activity Relationship (SAR) Studies

Once a "hit" compound with desirable biological activity is identified, SAR studies are initiated. This involves the systematic synthesis of analogs to probe how different structural modifications impact activity. For pyrazoles, key positions for modification include:

-

N1-substituent: Modifies lipophilicity, metabolic stability, and can interact with specific binding pockets.

-

C3- and C5-substituents: These positions offer vectors for diversification to explore different regions of the target's binding site.

-

C4-substituent: Can be used to fine-tune electronic properties and steric bulk.

The data from these studies are crucial for optimizing a lead compound and advancing it through the drug development pipeline.[9][10]

Conclusion and Future Outlook

The pyrazole scaffold remains a vibrant and highly productive area of research in medicinal chemistry. While classical methods like the Knorr synthesis continue to be valuable, the future of pyrazole synthesis lies in the development of more efficient, selective, and sustainable methodologies. The increasing adoption of multi-component reactions, flow chemistry, and novel catalytic systems will undoubtedly expand the accessible chemical space for pyrazole derivatives.[1][8] As our understanding of complex biological systems grows, the ability to rapidly synthesize and test diverse libraries of novel pyrazoles will be paramount in the quest for the next generation of therapeutics. This guide has provided a strategic framework and practical protocols to empower researchers to contribute to this exciting and impactful field.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. [Link]

-

Knorr pyrazole synthesis from a ketoester. (2021). YouTube. [Link]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (N/A). Journal of Chemical and Pharmaceutical Research. [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (N/A). The Royal Society of Chemistry. [Link]

-

One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (N/A). Oriental Journal of Chemistry. [Link]

-

A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. (N/A). Indian Journal of Chemistry. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

-

Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (N/A). Wiley Online Library. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (N/A). PubMed Central. [Link]

-

Synthesis of Celecoxib and Structural Analogs- A Review. (2025). ResearchGate. [Link]

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021). MDPI. [Link]

-

Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]

-

Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. (2024). ScholarWorks @ UTRGV. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (N/A). PubMed Central. [Link]

-

Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (N/A). MDPI. [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. (N/A). Journal of Medicinal Chemistry. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 10. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. zenodo.org [zenodo.org]

- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Elucidation of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not widely available in public repositories, this guide leverages data from its close structural analogs, primarily its methyl and ethyl esters, alongside established principles of spectroscopic interpretation to provide a robust and scientifically grounded predictive analysis.

Introduction

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural characterization is the bedrock of understanding its chemical reactivity, potential biological targets, and structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and elemental composition. This guide will provide an in-depth analysis of the expected spectral features of the title compound, offering a valuable resource for its identification and characterization.

Molecular Structure and Key Features

The structure of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid comprises a pyrazole ring substituted with an amino group at the C4 position, a methyl group at the N1 position, and a carboxylic acid group at the C5 position. This arrangement of functional groups gives rise to a unique electronic environment that will be reflected in its spectroscopic signatures.

Figure 2: Predicted key fragmentation pathways for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid in mass spectrometry.

-

Loss of a hydroxyl radical (-•OH): A peak at m/z 138 is expected from the cleavage of the C-OH bond of the carboxylic acid.

-

Loss of a carboxyl radical (-•COOH): A peak at m/z 110 would result from the loss of the entire carboxylic acid group.

-

Decarboxylation (-CO₂): A significant peak at m/z 111 is anticipated due to the loss of carbon dioxide.

Experimental Protocols

The following are proposed, field-proven methodologies for the synthesis and spectroscopic characterization of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Synthesis: Hydrolysis of Methyl 4-Amino-1-methyl-1H-pyrazole-5-carboxylate

Figure 3: Workflow for the synthesis of the target compound.

-

Dissolution: Dissolve methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in a mixture of methanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrals.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet of the solid compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. By leveraging experimental data from its ester analogs and fundamental spectroscopic principles, this document offers a solid foundation for the identification and structural elucidation of this important heterocyclic compound. The provided experimental protocols offer a practical starting point for its synthesis and characterization in a laboratory setting. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

-

PubChem. Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]

-

NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In: NIST Chemistry WebBook. Available from: [Link]

-

University of California, Davis. IR: carboxylic acids. In: LibreTexts Chemistry. Available from: [Link]

-

University of California, Davis. Mass Spectrometry - Fragmentation Patterns. In: LibreTexts Chemistry. Available from: [Link]

Unlocking the Therapeutic Potential of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Promising Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] This guide focuses on the therapeutic potential of a specific, yet under-explored scaffold: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid . While direct, extensive research on this particular molecule is not yet prevalent in publicly accessible literature, the wealth of data on structurally related aminopyrazoles provides a strong rationale for its investigation as a source of novel therapeutic agents.

This document serves as an in-depth technical guide, moving beyond a simple literature review to provide a strategic framework for exploring the therapeutic targets of this compound and its analogs. As Senior Application Scientists, our goal is to not only present what is known but to illuminate the path forward for your research and development endeavors. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the scientific rigor of your investigations.

I. The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The aminopyrazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This versatility stems from its unique electronic and structural features, which allow for diverse functionalization and the establishment of key interactions within protein binding sites. Derivatives of aminopyrazoles have been successfully developed as anti-inflammatory, anticancer, antiviral, and enzyme-inhibiting agents.[2][3]

Our focus, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, possesses key functional groups—a primary amine and a carboxylic acid—that can serve as crucial pharmacophoric features or as handles for further chemical modification. This inherent reactivity and potential for specific biological interactions form the basis of our exploration into its potential therapeutic applications.

II. Potential Therapeutic Target Classes and Investigative Workflows

Based on the established activities of analogous structures, we have identified several high-priority target classes for the investigation of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives. For each class, we provide a rationale and a detailed experimental workflow.

A. Kinase Inhibition: A Prominent Avenue for Pyrazole Derivatives

Rationale: The aminopyrazole core is a well-established scaffold for the development of kinase inhibitors. Numerous pyrazole derivatives have been shown to target various kinases involved in cancer and inflammatory signaling pathways, such as FLT3, CDK2/4, p38MAPK, VEGFR-2, and Bruton's Tyrosine Kinase (BTK).[2][4] The recently approved BTK inhibitor, Pirtobrutinib, features a 5-aminopyrazole core, underscoring the clinical relevance of this scaffold in kinase inhibition.[2]

Investigative Workflow:

Caption: Workflow for identifying and validating kinase inhibitors.

Experimental Protocols:

1. Primary Kinase Inhibition Assay (Example: FLT3)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

-

Materials: Recombinant human FLT3 kinase, biotinylated substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds solubilized in DMSO.

-

Procedure:

-

Prepare a serial dilution of the test compounds in assay buffer.

-

In a 384-well plate, add the test compound, recombinant FLT3 kinase, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

2. Cellular Phosphorylation Assay (Western Blot)

-

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

-

Materials: MV4-11 cell line (AML, expresses constitutively active FLT3), RPMI-1640 medium, FBS, test compounds, lysis buffer, primary antibodies (anti-phospho-FLT3, anti-total-FLT3), secondary antibody (HRP-conjugated), ECL substrate.

-

Procedure:

-

Plate MV4-11 cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for 2 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

-

B. Phosphodiesterase (PDE) Inhibition: A Link to Sildenafil Synthesis

Rationale: A close analog, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the industrial synthesis of Sildenafil, a potent PDE5 inhibitor.[5] This provides a strong indication that the 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid scaffold may be a suitable starting point for the development of novel PDE inhibitors.

Investigative Workflow:

Caption: Workflow for the discovery of novel PDE inhibitors.

C. Nitric Oxide Synthase (NOS) Inhibition: Targeting Neurological and Inflammatory Disorders

Rationale: Derivatives of 4,5-dihydro-1H-pyrazole have been reported as selective inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS).[6] Dysregulation of NO production is implicated in various neurological and inflammatory conditions, making selective NOS inhibitors attractive therapeutic candidates. The aminopyrazole scaffold could offer a novel chemical space for the development of such inhibitors.

Investigative Workflow: A workflow similar to that for kinase and PDE inhibition should be employed, with a focus on in vitro NOS activity assays (e.g., measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline) and cell-based assays to measure nitric oxide production in relevant cell types (e.g., LPS-stimulated macrophages for iNOS).

D. Antiviral Activity: A Potential for Novel Mechanisms

Rationale: Certain pyrazole derivatives have demonstrated antiviral properties, including the inhibition of HIV-1 replication through mechanisms that are distinct from currently used antiretroviral therapies.[7] This suggests that the aminopyrazole scaffold could be a source of novel antiviral agents with the potential to overcome drug resistance.

Investigative Workflow: An initial broad-spectrum antiviral screening against a panel of viruses is recommended. For hits, subsequent mechanism-of-action studies would be crucial, potentially involving time-of-addition assays, reverse transcriptase assays, integrase assays, and protease assays to pinpoint the stage of the viral life cycle that is inhibited.

III. Data Summary and Interpretation

To facilitate the analysis of screening data, we recommend the use of structured tables to compare the activities of newly synthesized compounds.

Table 1: Example Data Summary for Kinase Inhibition Screening

| Compound ID | R1-substituent | R2-substituent | FLT3 IC50 (nM) | CDK2 IC50 (nM) | MV4-11 GI50 (nM) |

| Lead-001 | H | OH | >10,000 | >10,000 | >10,000 |

| Lead-002 | Phenyl | NH-benzyl | 520 | 1,500 | 850 |

| Lead-003 | 4-F-Phenyl | NH-benzyl | 85 | 980 | 120 |

IV. Conclusion and Forward Look

The 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid scaffold represents a promising, yet underexplored, starting point for the discovery of novel therapeutic agents. The strong precedent set by related aminopyrazole derivatives in targeting kinases, phosphodiesterases, and other key enzymes provides a solid foundation for a rational, target-based drug discovery program.

The workflows and protocols outlined in this guide are designed to provide a robust framework for your investigations. By systematically exploring the chemical space around this core and employing a rigorous screening cascade, there is a significant opportunity to identify novel lead compounds with therapeutic potential in oncology, inflammation, and beyond. We encourage the research community to embark on the exploration of this promising chemical entity.

V. References

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Geronikaki, A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(23), 8257.

-

Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6599.

-

Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 896-902.

-

Patel, A., & Patel, D. (2016). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3334-3343.

-

Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.

-

Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 21(14), 4132-4142.

-

Corona, P., et al. (2021). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 26(11), 3365.

-

Gelin, M., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. European Journal of Medicinal Chemistry, 193, 112217.

-

Hossan, A. S. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5777.

-

Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Pharmacophore, 7(1), 1-21.

-

Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6524.

-

Singh, R. K., et al. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 4(4).

-

PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-311.

-

Forgách, L., et al. (2023). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 28(13), 5192.

-

PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential mechanism of action of the novel small molecule, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. In the absence of direct empirical data for this specific compound, this document pioneers a hypothesis-driven approach. By leveraging structure-activity relationship (SAR) analyses of analogous pyrazole scaffolds, we propose a plausible biological target and a corresponding cellular pathway. This guide is intended to serve as a foundational resource to catalyze further investigation and experimental validation of this promising molecule.

Introduction: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3] Derivatives of this five-membered aromatic heterocycle have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[2][4] This wide range of activities stems from the pyrazole ring's ability to engage with a diverse array of biological targets, often acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets. The subject of this guide, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, represents a synthetically accessible yet largely uncharacterized member of this important class of compounds. Its unique substitution pattern warrants a detailed investigation into its potential therapeutic applications.

Physicochemical Properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H7N3O2 | PubChem |

| Molecular Weight | 141.13 g/mol | PubChem |

| XLogP3 | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 78.9 Ų | PubChem |

The low molecular weight and negative XLogP3 value suggest that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a small, polar molecule with the potential for good aqueous solubility and bioavailability. The presence of both hydrogen bond donors (the amino group and the carboxylic acid) and acceptors (the pyrazole nitrogens and the carbonyl oxygen) indicates a high capacity for forming interactions with biological macromolecules.

Proposed Mechanism of Action: Inhibition of Janus Kinases (JAKs)

Based on a comprehensive analysis of structurally related pyrazole derivatives, we hypothesize that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid acts as an inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This proposition is grounded in the following key observations from the scientific literature:

-

Structural Similarity to Known JAK Inhibitors: Numerous 4-amino-pyrazole derivatives have been reported as potent inhibitors of JAKs.[5] These inhibitors typically feature a 4-amino-pyrazole core that serves as a hinge-binding motif, anchoring the molecule within the ATP-binding site of the kinase. The amino group at the 4-position is often crucial for forming hydrogen bonds with the kinase hinge region.

-

Key Pharmacophoric Features: The structure of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid possesses the essential pharmacophoric elements for JAK inhibition. The 4-amino group can act as a hydrogen bond donor, while the pyrazole ring itself can engage in hydrophobic and van der Waals interactions within the ATP-binding pocket. The 5-carboxylic acid group, while not a common feature in all reported JAK inhibitors, could potentially form additional interactions with solvent or nearby residues, influencing selectivity and potency.

The proposed inhibitory action on JAKs would have significant downstream effects on the JAK/STAT signaling pathway, a critical regulator of cellular proliferation, differentiation, and inflammation.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signal transduction cascade initiated by cytokines and growth factors. Its dysregulation is implicated in a multitude of diseases, including autoimmune disorders and various cancers.[5]

Figure 1: A simplified diagram of the JAK/STAT signaling pathway.

By inhibiting JAKs, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid would prevent the phosphorylation and subsequent activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes involved in inflammatory and proliferative responses.

Experimental Protocols for Mechanism of Action Validation

To empirically test the hypothesis that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a JAK inhibitor, a tiered experimental approach is recommended.

Tier 1: In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compound against a panel of JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

Methodology:

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (test compound).

-

A known JAK inhibitor as a positive control (e.g., Tofacitinib).

-

Kinase assay buffer.

-

A detection reagent for measuring ATP consumption or phosphopeptide formation (e.g., ADP-Glo™ Kinase Assay).

-

384-well assay plates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the diluted compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 2: Experimental workflow for the in vitro kinase inhibition assay.

Tier 2: Cellular Assays to Assess JAK/STAT Pathway Inhibition

Objective: To confirm that the compound inhibits JAK/STAT signaling in a cellular context.

Methodology:

-

Cell Line Selection: Utilize a cell line known to have a constitutively active or cytokine-inducible JAK/STAT pathway (e.g., HEL cells for JAK2, or cytokine-stimulated PBMCs).

-

Western Blot Analysis of STAT Phosphorylation:

-

Culture the selected cells and treat them with various concentrations of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid for a predetermined time.

-

If necessary, stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) to activate the JAK/STAT pathway.

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the effect of the compound on STAT phosphorylation.

-

-

Reporter Gene Assay:

-

Transfect the cells with a reporter construct containing a STAT-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

Treat the cells with the test compound and stimulate with the appropriate cytokine.

-

Measure the reporter gene activity (e.g., luminescence) to assess the transcriptional activity of STAT.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed mechanism of action for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is based on the established SAR of related pyrazole-based inhibitors. Key structural motifs that contribute to the activity of this class of compounds include:

-

The 4-Amino Group: As previously mentioned, this group is often critical for hinge-binding.

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact potency and selectivity. The 1-methyl group in the target compound is a common feature in many kinase inhibitors and likely occupies a hydrophobic pocket.

-

The 5-Carboxylic Acid Group: This group is less common in known JAK inhibitors and presents an interesting avenue for future optimization. It could be modified to an amide or other functional groups to explore interactions with different regions of the ATP-binding site.

Future research should focus on synthesizing and testing a library of analogs of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid to build a comprehensive SAR profile. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.

Conclusion